molecular formula C8Br4K2O4 B095589 Dipotassium 3,4,5,6-tetrabromophthalate CAS No. 18824-74-3

Dipotassium 3,4,5,6-tetrabromophthalate

Cat. No.: B095589
CAS No.: 18824-74-3
M. Wt: 557.89 g/mol
InChI Key: VQGCTIUJDSOQNU-UHFFFAOYSA-L
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Description

Dipotassium 3,4,5,6-tetrabromophthalate is an organometallic compound with the molecular formula C8H2Br4O4.2K. It is a mono-constituent substance known for its unique chemical properties and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipotassium 3,4,5,6-tetrabromophthalate typically involves the bromination of phthalic anhydride followed by neutralization with potassium hydroxide. The reaction conditions include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dipotassium 3,4,5,6-tetrabromophthalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted phthalates .

Scientific Research Applications

Dipotassium 3,4,5,6-tetrabromophthalate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of flame retardants and other industrial chemicals.

Mechanism of Action

The mechanism of action of dipotassium 3,4,5,6-tetrabromophthalate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

    Dipotassium 3,4,5,6-tetrachlorophthalate: Similar in structure but contains chlorine atoms instead of bromine.

    Dipotassium 3,4,5,6-tetrafluorophthalate: Contains fluorine atoms instead of bromine.

    Dipotassium 3,4,5,6-tetraiodophthalate: Contains iodine atoms instead of bromine.

Uniqueness

Dipotassium 3,4,5,6-tetrabromophthalate is unique due to its specific bromine substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and specific interactions with biological targets .

Properties

IUPAC Name

dipotassium;3,4,5,6-tetrabromophthalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Br4O4.2K/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;;/h(H,13,14)(H,15,16);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGCTIUJDSOQNU-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)[O-])C(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Br4K2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13810-83-8 (Parent)
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00889670
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2)
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Molecular Weight

557.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18824-74-3
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018824743
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, potassium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dipotassium 3,4,5,6-tetrabromophthalate
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Synthesis routes and methods

Procedure details

A stainless steel kettle equipped with good agitation, heating and cooling was charged with 100 lbs. of water, 20 lbs. of polyethylene glycol (M.W. 200), 21/2 lbs. of triethanolamine, 421/2 lbs. of a non-ionic emulsifying agent (alkoxylated aryl polymer) and 40 lbs. of sorbitol. After mixing wascomplete, 10 lbs. of an anionic dispersing agent (the sodium salt of a formaldehyde-naphthalane sulfonic acid condensate) was added and the mixture stirred until all these additions were dissolved. With continued stirring, 500 lbs. of tetrabromophthalic anhydride were then added and mixed until uniformily dispersed. 1211/2 lbs. of 45 percent KOH were then added. The reaction was exothermic. The mix was then heated to about 90°-95° C. and stirring continued at 90°-95° C. until a smooth soft uniform paste was formed. The mix was then cooled to 75° C. and 1631/2 lbs. of a 2.6 percent Xanthan gum solution wasadded, the mix stirred until uniform and water added as necessary to make 1000 lbs. of paste. The resultant product was a smooth soft uniform paste of 65-66 percent solids, pH 2-3. A 5 percent aqueous dispersion of this product also had a pH of 2-3. One percent of the paste added to boiling water gave an almost clear solution with a pH of 2-3.
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